molecular formula C16H23BO3 B2822869 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL CAS No. 2304635-30-9

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL

Cat. No.: B2822869
CAS No.: 2304635-30-9
M. Wt: 274.17
InChI Key: QYLJFOOKBHSOTA-UHFFFAOYSA-N
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Description

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL is an organoboron compound featuring a cyclobutanol moiety and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol moiety can be oxidized to form a ketone.

    Reduction: The boronic ester group can be reduced to form a borane derivative.

    Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in cross-coupling reactions.

Major Products

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of borane derivatives.

    Substitution: Formation of various substituted arylcyclobutanols.

Scientific Research Applications

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL depends on its application:

    In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, where the boronic ester group forms a new carbon-carbon bond with an electrophile.

    In Biological Systems: The boronic ester group can interact with biological molecules, potentially inhibiting enzymes or interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the cyclobutanol moiety but shares the boronic acid functionality.

    Cyclobutanol: Lacks the boronic ester group but shares the cyclobutanol moiety.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares the boronic ester group but lacks the phenyl and cyclobutanol moieties.

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-8-5-7-12(11-13)16(18)9-6-10-16/h5,7-8,11,18H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLJFOOKBHSOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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